molecular formula C14H19Cl2NO3 B1424702 Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-02-0

Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424702
CAS RN: 1354488-02-0
M. Wt: 320.2 g/mol
InChI Key: ARGXXEYMLDJBID-FXMYHANSSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H19Cl2NO3 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivatives

  • Efficient synthesis methods for related pyrrole derivatives have been developed, utilizing reactions with cyanoacetamide and ethyl cyanoacetate, paving the way for a variety of pyrrole systems, including isotopically enriched forms (Dawadi & Lugtenburg, 2011).
  • A phosphine-catalyzed annulation process has been developed to synthesize highly functionalized tetrahydropyridines, expanding the scope of pyrrolidine derivatives (Zhu, Lan, & Kwon, 2003).

Chemical Reactions and Properties

  • UV-irradiation of methyl 2-pyridinecarboxylate in methanol has shown interesting methylation and methoxylation reactions, providing insights into the reactivity of similar compounds (Sugiyama et al., 1981).
  • Research on novel poly(ether imide ester)s derived from 2,6-bis(4-aminophenoxy) pyridine shows the potential for developing thermally stable polymers, indicating broader industrial applications (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Potential Applications in Medicinal Chemistry

  • Studies on compounds like ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, starting from related pyridine derivatives, indicate potential antihypertensive properties, suggesting medicinal applications (Kumar & Mashelker, 2006).

Material Science and Fluorescence Studies

  • A series of fluoroionophores developed from diamine-salicylaldehyde derivatives, including those related to pyridine systems, demonstrates significant potential in metal ion sensing and fluorescence applications (Hong, Lin, Hsieh, & Chang, 2012).

Advanced Synthesis Techniques

properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3.ClH/c1-3-9-6-10(15)4-5-13(9)19-11-7-12(16-8-11)14(17)18-2;/h4-6,11-12,16H,3,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGXXEYMLDJBID-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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